molecular formula C13H8ClNO B8718107 5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbonitrile

5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbonitrile

Cat. No. B8718107
M. Wt: 229.66 g/mol
InChI Key: PTRVFLAVMPOVGF-UHFFFAOYSA-N
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Patent
US08158820B2

Procedure details

A solution of boron tribromide (1M in dichloromethane, 6 ml) was added to a stirred solution of the product from step (i) in dichloromethane (10 ml) at 0° C. After 15 min the mixture was warmed to room temperature, stirred for 16 h then poured onto ice. The mixture was extracted with dichloromethane then ethylacetate, the organics combined, dried and evaporated under reduced pressure. The residue was purified by chromatography on silica eluting with 30-70% diethylether/isohexane. Yield 0.415 g
Quantity
6 mL
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[Cl:5][C:6]1[CH:7]=[CH:8][C:9]([O:20]C)=[C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([C:18]#[N:19])[CH:13]=2)[CH:11]=1>ClCCl>[Cl:5][C:6]1[CH:7]=[CH:8][C:9]([OH:20])=[C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([C:18]#[N:19])[CH:13]=2)[CH:11]=1

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=C(C1)C1=CC(=CC=C1)C#N)OC
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
then poured onto ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica eluting with 30-70% diethylether/isohexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
ClC=1C=CC(=C(C1)C1=CC(=CC=C1)C#N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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